N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzotriazole ring, a methoxyphenyl group, and a propan-2-ylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide typically involves multiple steps, including the formation of the benzotriazole ring and subsequent functionalization. One common method involves the reaction of 4-methoxyaniline with methyl 2-bromo-3-oxobutanoate to form an intermediate, which is then cyclized to produce the benzotriazole ring. The final step involves the coupling of the benzotriazole derivative with 4-(propan-2-yl)benzoyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The propan-2-ylbenzamide moiety can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]nicotinamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C24H24N4O2/c1-15(2)17-5-7-18(8-6-17)24(29)25-21-14-23-22(13-16(21)3)26-28(27-23)19-9-11-20(30-4)12-10-19/h5-15H,1-4H3,(H,25,29) |
InChI Key |
FXCKPJVGFJZTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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